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Compound of Interest |

N-(3-Aminophenyl)-2-(2-
Compound Name:
methylphenoxy)propanamide

CAS No.: 954257-10-4

Cat. No.: B1318073

. J

CAS Registry Number: 954257-10-4 Formula: C16H1sN202 Molecular Weight: 270.33 g/mol [1]

Part 1: Nomenclature and Chemical Identity[1][2]
Systematic IUPAC Nomenclature

The generation of the IUPAC name for this compound follows a logical dissection of the
molecule into a parent acid derivative and an amine substituent.[1]

 Principal Functional Group: Amide (Suffix: -amide).[1]
o Parent Chain: Propane (3 carbons), derived from propanoic acid.[1]

o Substituent 1 (Acyl side): A phenoxy group attached to carbon 2.[1] The phenoxy group itself
has a methyl group at the ortho (2) position.[1]

o Name: 2-(2-methylphenoxy)[1][2]

e Substituent 2 (Nitrogen side): An aniline ring attached to the amide nitrogen.[1] The aniline
has an amino group at the 3-position (meta).[1]

o Name: N-(3-aminophenyl)[1][2]
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Full Systematic Name: N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide[1][2]

Validated Synonyms

In chemical databases and patent literature, this compound is indexed under several
alternative names based on different nomenclature conventions (e.g., CAS Index vs. IUPAC vs.
Common Usage).[1]

Naming Convention Synonym

Propanamide, N-(3-aminophenyl)-2-(2-
CAS Index Name P ( phenyl)-2-(

methylphenoxy)-
Anilide Convention 3'-Amino-2-(2-methylphenoxy)propionanilide
Ether-based N-(3-Aminophenyl)-2-(o-tolyloxy)propionamide

) o 2-(2-Methylphenoxy)propionic acid 3-
Acid-Derivative
aminoanilide

Skeletal 2-(o-Tolyloxy)-N-(m-aminophenyl)propionamide

Part 2: Structural Analysis & Pharmacophore
Insights[1][2]
Stereochemistry

The C2 carbon of the propanamide chain is a chiral center.[1] Consequently, this molecule
exists as two enantiomers:

¢ (2R)-N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
¢ (2S)-N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

Note: Unless specified as a pure enantiomer (e.g., via chiral HPLC resolution or asymmetric
synthesis), the CAS 954257-10-4 typically refers to the racemic mixture.[1]

Physicochemical Profile (Predicted)
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Understanding the physicochemical properties is crucial for researchers evaluating this
compound as a drug scaffold (e.g., for bioavailability).[1]

Property Value (Predicted) Implication

Moderate lipophilicity; likely

LogP (Octanol/Water) ~2.3-2.6 good membrane permeability.
[1]
Topological Polar Surface Area 68 A2 Well within the range for oral
(TPSA) bioavailability (<140 A2).[1]
] - Potential for specific receptor
H-Bond Donors 3 (Amide NH, Aniline NHz) o
binding.[1]
3 (Amide O, Ether O, Aniline Interaction points for enzymatic
H-Bond Acceptors
N) pockets.[1]

The aniline nitrogen is weakly
pKa (Aniline) ~4.0-45 basic; likely uncharged at
physiological pH (7.4).[1]

Part 3: Synthetic Methodology (High-Fidelity

Protocol)
Retro-Synthetic Analysis

Direct coupling of 2-(2-methylphenoxy)propanoic acid with 1,3-diaminobenzene (m-
phenylenediamine) is risky due to the formation of dimers (bis-amides) and purification
difficulties.[1]

Optimal Strategy:
o Ether Synthesis: Formation of the ether backbone.[1]

e Amide Coupling: Coupling with 3-nitroaniline (instead of the diamine) to prevent side
reactions.[1]

» Reduction: Selective reduction of the nitro group to the final amine.[1]
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Visualization of Synthesis Pathway[1][2]

Click to download full resolution via product page

Caption: Three-step convergent synthesis strategy utilizing a nitro-precursor to ensure
regioselectivity and high purity.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-methylphenoxy)propanoic acid[1]

e Reagents: o-Cresol (1.0 eq), 2-Chloropropanoic acid (1.1 eq), NaOH (2.2 eq),
Water/Ethanol.[1]

e Procedure:

o

Dissolve o-cresol in aqueous NaOH (15%).[1]

o

Add 2-chloropropanoic acid dropwise at 0°C.

Reflux for 4 hours.

[¢]

[¢]

Acidify with HCI to pH 2.[1] The product precipitates as a white solid.[1]

o

Recrystallize from hexane/ethyl acetate.[1]

Step 2: Amide Coupling (Formation of Nitro-Intermediate)[1]

 Reagents: Intermediate from Step 1 (1.0 eq), 3-Nitroaniline (1.0 eq), HATU (1.1 eq), DIPEA
(2.0 eq), DMF (anhydrous).[1]
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e Procedure:

o

Dissolve the acid in DMF under nitrogen.[1]

[¢]

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

[¢]

Add 3-Nitroaniline.[1] Stir at room temperature for 12 hours.

[e]

Quench with water; extract with Ethyl Acetate.[1]

o

Wash organic layer with brine, dry over MgSOa4, and concentrate.[1]

Step 3: Nitro Reduction (Final Product Generation)[1]

» Reagents: Nitro-amide intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.
e Procedure:

o Dissolve the nitro-amide in methanol.[1]

o Add Pd/C catalyst carefully (under inert atmosphere).[1]

o Purge with hydrogen gas and stir under Hz atmosphere (1 atm) for 4-6 hours.

o Filter through a Celite pad to remove catalyst.[1]

o Evaporate solvent to yield the target amine: N-(3-Aminophenyl)-2-(2-
methylphenoxy)propanamide.[1]

Part 4: Applications in Drug Discovery[1][2]
This molecule serves as a versatile Building Block in medicinal chemistry, particularly for:

» Kinase Inhibitors: The 3-aminophenyl moiety allows for further functionalization (e.g., urea
formation) to target the ATP-binding pocket of kinases like p38 MAPK or B-Raf.[1]

» Voltage-Gated Sodium Channel Blockers: The structural homology to Mexiletine (aryloxy-
alkyl-amine) suggests potential activity in modulating NaV1.7 or NaV1.8 channels for pain
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management.[1] The amide linker adds rigidity compared to the ether linkage in Mexiletine.

[1]

o PROTAC Linkers: The aniline handle provides an attachment point for E3 ligase ligands in
the design of Proteolysis Targeting Chimeras (PROTACS).[1]

Structural Homology Comparison

Target Molecule:
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
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(Ether Linkage) (Reverse Amide)

Click to download full resolution via product page

Caption: Structural relationship between the target molecule and established pharmaceutical
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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aminophenyl-2-2-methylphenoxy-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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